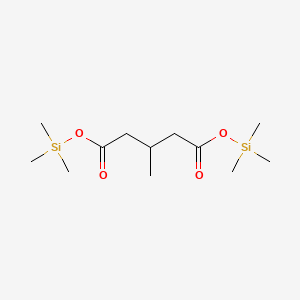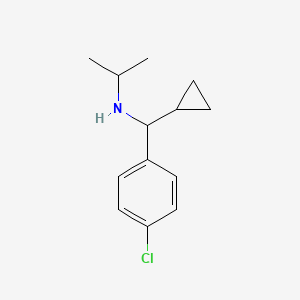
2,5-Dimethyl-3,6-diphenylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-3,6-diphenylpyrazine is an organic compound with the molecular formula C18H16N2. It belongs to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3,6-diphenylpyrazine typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2,5-dimethylpyrazine with benzaldehyde in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-3,6-diphenylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, acidic or basic catalysts.
Major Products Formed: The major products formed from these reactions include various substituted and functionalized pyrazine derivatives, which can have different properties and applications .
Scientific Research Applications
2,5-Dimethyl-3,6-diphenylpyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and fragrances.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3,6-diphenylpyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,5-Dimethylpyrazine: A simpler pyrazine derivative with similar structural features but lacking the phenyl groups.
3,6-Dimethyl-2,5-diphenylpyrazine: A structural isomer with different substitution patterns on the pyrazine ring.
2,5-Diethyl-3,6-dimethylpyrazine: Another pyrazine derivative with ethyl groups instead of phenyl groups.
Uniqueness: 2,5-Dimethyl-3,6-diphenylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its phenyl groups contribute to its aromaticity and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
54600-85-0 |
|---|---|
Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2,5-dimethyl-3,6-diphenylpyrazine |
InChI |
InChI=1S/C18H16N2/c1-13-17(15-9-5-3-6-10-15)20-14(2)18(19-13)16-11-7-4-8-12-16/h3-12H,1-2H3 |
InChI Key |
QMTUIVOFVMSPAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


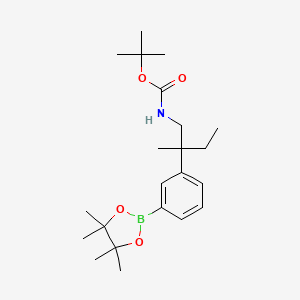
![4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide](/img/structure/B13950014.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B13950019.png)

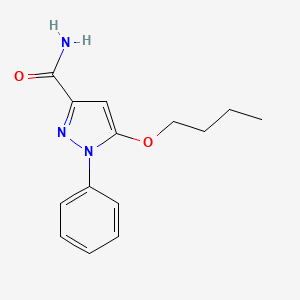
![[2-(Aminomethyl)-4-methylphenyl]methanol](/img/structure/B13950062.png)
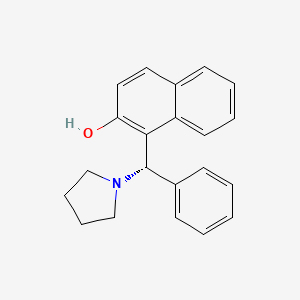
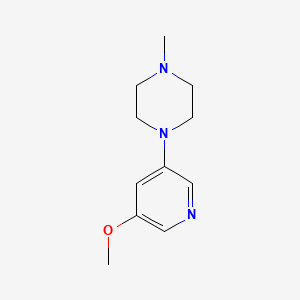
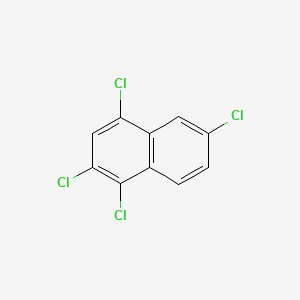
![1H-Thiopyrano[3,2-D]pyrimidine](/img/structure/B13950092.png)
![3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B13950093.png)

